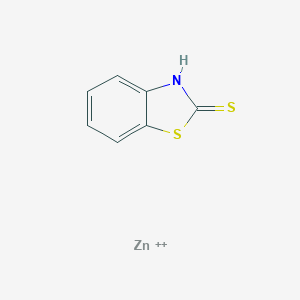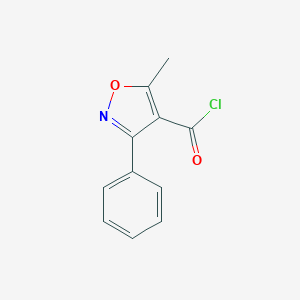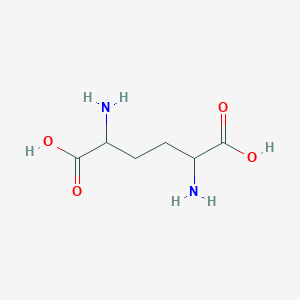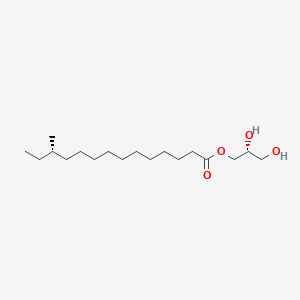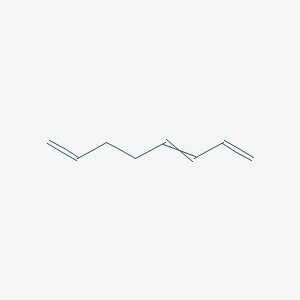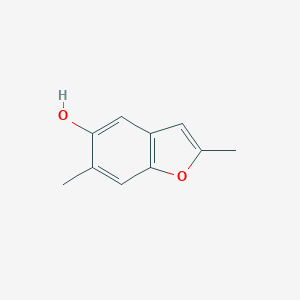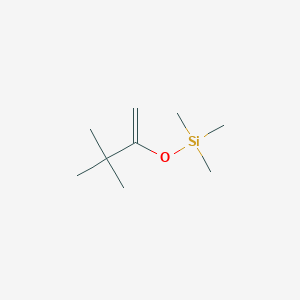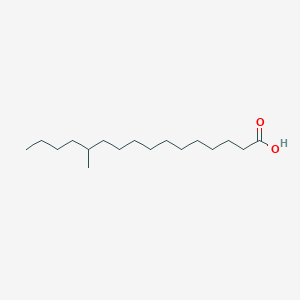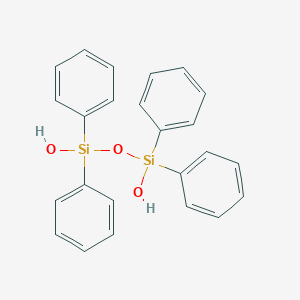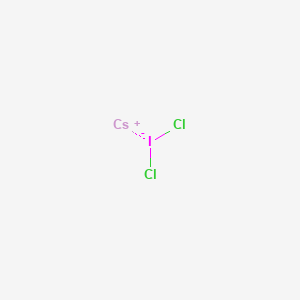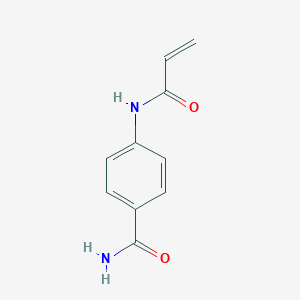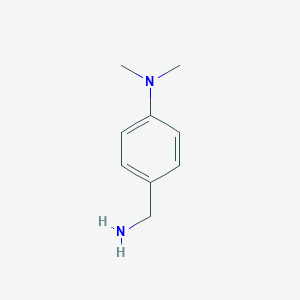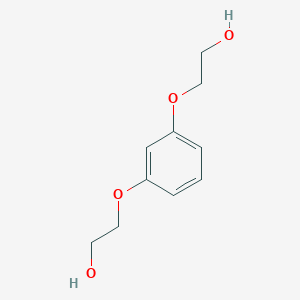
1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose: D-Fructose, 1,3,4,5,6-pentakis-O-(trimethylsilyl)- , is a derivative of D-fructose where the hydroxyl groups are replaced by trimethylsilyl groups. This modification enhances the compound’s volatility and stability, making it suitable for various analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose involves the reaction of D-fructose with trimethylsilyl chloride in the presence of a base, such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl groups attaching to the hydroxyl groups of D-fructose .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be synthesized on a larger scale using similar methods as in the laboratory. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose primarily undergoes substitution reactions due to the presence of trimethylsilyl groups. These groups can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Trimethylsilyl groups can be replaced by hydroxyl groups using acidic conditions or by other silyl groups using different silylating agents.
Oxidation and Reduction: While this compound is less reactive towards oxidation and reduction due to the protective silyl groups, it can still undergo these reactions under specific conditions.
Major Products: The major products of these reactions depend on the reagents and conditions used. For example, de-silylation under acidic conditions will yield D-fructose .
Scientific Research Applications
Chemistry: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose is widely used in analytical chemistry, particularly in GC-MS, due to its enhanced volatility and stability. It serves as a standard for the quantification of sugars and other carbohydrates .
Biology and Medicine: In biological research, this compound is used to study metabolic pathways involving fructose. Its derivatives are also used in the analysis of metabolic disorders .
Industry: In the food industry, this compound can be used to analyze the sugar content in various products. It is also used in the quality control of pharmaceuticals and other products containing sugars .
Mechanism of Action
The mechanism of action of 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose primarily involves its role as a derivatizing agent in analytical techniques. The trimethylsilyl groups enhance the compound’s volatility, making it easier to analyze using GC-MS. The molecular targets and pathways involved are primarily related to its interaction with analytical instruments and the enhancement of signal detection .
Comparison with Similar Compounds
- TMS D-glucose
- TMS D-psicose
- TMS D-tagatose
- TMS D-sorbose
Comparison: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose is unique due to its specific structure and the position of the trimethylsilyl groups. Compared to TMS D-glucose and other similar compounds, this compound offers distinct advantages in terms of volatility and stability, making it particularly useful in GC-MS analysis .
Properties
CAS No. |
19126-98-8 |
|---|---|
Molecular Formula |
C21H52O6Si5 |
Molecular Weight |
541.1 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-one |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)23-16-18(22)20(26-31(10,11)12)21(27-32(13,14)15)19(25-30(7,8)9)17-24-29(4,5)6/h19-21H,16-17H2,1-15H3/t19-,20-,21-/m1/s1 |
InChI Key |
LDUCAYFXHYLHLP-NJDAHSKKSA-N |
SMILES |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Isomeric SMILES |
C[Si](C)(C)OC[C@H]([C@H]([C@@H](C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



